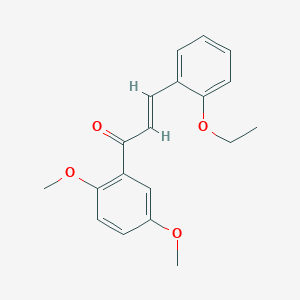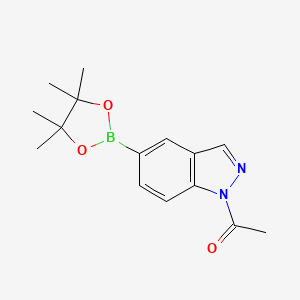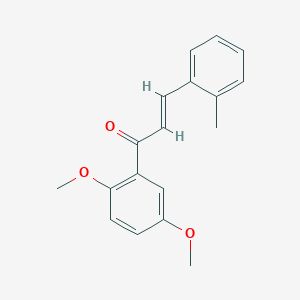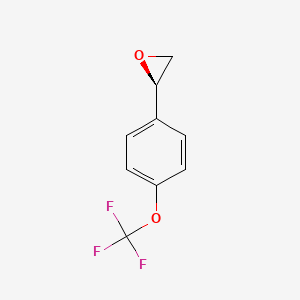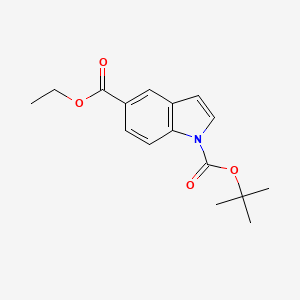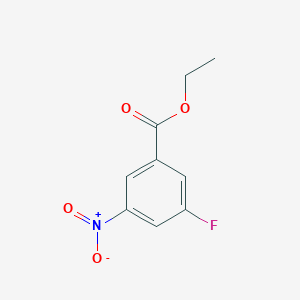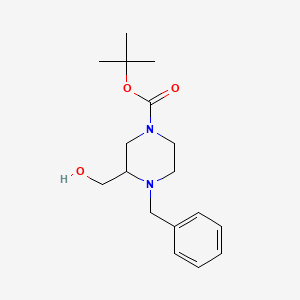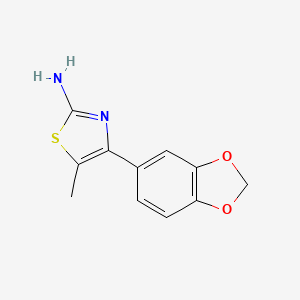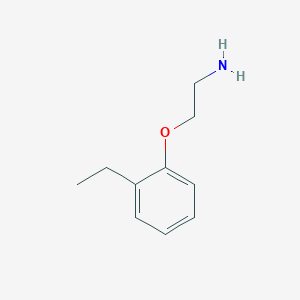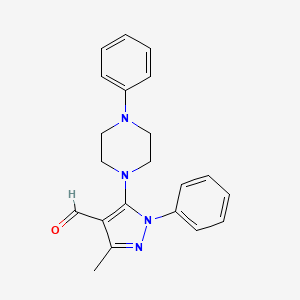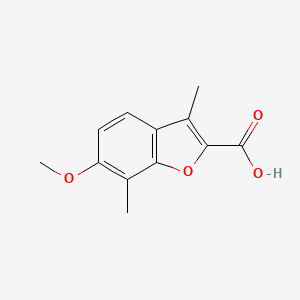
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Overview
Description
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives are known to participate in various types of reactions, such as palladium-catalyzed cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, this compound can induce apoptosis in cancer cells while promoting the proliferation of healthy cells. Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes involved in inflammatory responses, leading to reduced inflammation. Additionally, this compound can activate transcription factors that regulate gene expression, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis at high concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of key metabolic enzymes, such as glutathione S-transferase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, typically involves the formation of the benzofuran ring through various cyclization reactions. Some common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group by dehydration.
Palladium or Platinum-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure through an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation Reactions: These reactions involve the condensation of activated methylene groups followed by Dieckmann reaction conditions or ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of new therapeutic agents for various diseases.
Agrochemicals: Benzofuran compounds are used as pesticides and herbicides due to their biological activity against pests and weeds.
Materials Science: Benzofuran derivatives are used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: These compounds are used as probes and sensors in biological research to study various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid include:
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of the oxygen atom.
Benzothiophene: An analog with a sulfur atom instead of the oxygen atom.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups at specific positions on the benzofuran ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRELZHJBOJKAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)
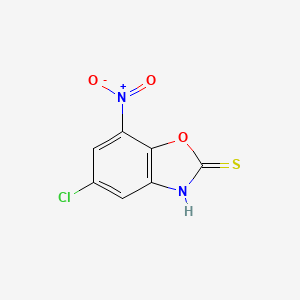
![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)
